Cloretazine

Catalog No.
S532500
CAS No.
173424-77-6
M.F
C6H14ClN3O5S2
M. Wt
307.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloretazine

CAS Number

173424-77-6

Product Name

Cloretazine

IUPAC Name

1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea

Molecular Formula

C6H14ClN3O5S2

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11)

InChI Key

PVCULFYROUOVGJ-UHFFFAOYSA-N

SMILES

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C

solubility

Soluble in DMSO, not soluble in water.

Synonyms

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((2-methylamino)carbonyl)hydrazine, cloretazine, laromustine, onrigin, VNP 40101M, VNP-40101M, VNP40101M

Canonical SMILES

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C

The exact mass of the compound Laromustine is 307.00634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 734246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cloretazine, also known as VNP40101M or Laromustine, is a novel sulfonylhydrazine alkylating agent primarily investigated for its anticancer properties, particularly in the treatment of acute myeloid leukemia and high-risk myelodysplastic syndromes. The compound is characterized by its unique mechanism of action, which involves the generation of reactive electrophiles that can alkylate DNA, leading to cytotoxic effects on cancer cells. Cloretazine has shown significant activity against leukemia with modest extramedullary toxicity, making it a candidate for further clinical applications in oncology .

Cloretazine undergoes a series of chemical transformations upon activation. Initially, it is converted into 90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl) hydrazine) and methylisocyanate. The active metabolite, 90CE, is responsible for generating two reactive electrophiles: one with chloroethylating activity and another with carbamoylating activity. This dual reactivity allows Cloretazine to form cross-links in DNA, which disrupts replication and transcription processes, ultimately leading to cell death .

The biological activity of Cloretazine is primarily attributed to its ability to alkylate DNA through the formation of covalent bonds with nucleophilic sites on the DNA molecule. This results in various forms of DNA damage, including single-strand breaks and cross-linking. Preclinical studies have demonstrated that Cloretazine exhibits potent antitumor activity against various cancer cell lines, particularly in hematological malignancies. Additionally, it has been noted for its ability to cross the blood-brain barrier in preclinical models, suggesting potential applications in treating central nervous system tumors .

The synthesis of Cloretazine involves several key steps:

  • Formation of Sulfonylhydrazine: The initial step typically involves the reaction of a sulfonyl chloride with hydrazine to form the sulfonylhydrazine derivative.
  • Chloroethylation: The introduction of chloroethyl groups is achieved through electrophilic substitution reactions.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to isolate Cloretazine from by-products.

These methods have been refined to enhance yield and purity while ensuring the stability of the compound during synthesis .

Cloretazine has been primarily studied for its potential use in oncology as an antileukemic agent. It has shown promise in clinical trials for treating acute myeloid leukemia and high-risk myelodysplastic syndromes. Its unique mechanism of action allows it to be effective against cancer cells that are resistant to conventional therapies. Furthermore, due to its ability to penetrate the blood-brain barrier, there is ongoing research into its application for brain tumors and other central nervous system malignancies .

Interaction studies involving Cloretazine have focused on its pharmacokinetics and potential drug interactions. Research indicates that Cloretazine may interact with various enzymes involved in drug metabolism, particularly those in the cytochrome P450 family. Additionally, studies have explored its effects on human DNA polymerase beta activity, revealing that it can inhibit this enzyme's function, which may contribute to its cytotoxic effects on cancer cells .

Cloretazine shares structural and functional similarities with several other alkylating agents. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
CyclophosphamideNitrogen mustardAlkylates DNA via phosphoramide intermediatesBroad-spectrum antitumor activity
TemozolomideAlkylating agentMethylates DNA at O6 positionEffective against glioblastoma
DacarbazineAlkylating agentMethylates DNAUsed primarily for melanoma and Hodgkin's lymphoma

Cloretazine's uniqueness lies in its dual-action mechanism involving both chloroethylation and carbamoylation, which distinguishes it from other agents that typically employ a single mode of action .

StepStarting MaterialReagentSolventProductIntermediate Code
Step 12-HydroxyethylhydrazineMethanesulfonyl chloridePyridine1,2-Bis(methanesulfonyl)-1-(2-hydroxyethyl)hydrazineBMH
Step 21,2-Bis(methanesulfonyl)-1-(2-hydroxyethyl)hydrazineLithium chlorideN,N-Dimethylformamide1,2-Bis(methanesulfonyl)-1-(2-chloroethyl)hydrazine (90CE)90CE
Step 31,2-Bis(methanesulfonyl)-1-(2-chloroethyl)hydrazineMethyl isocyanateAcetonitrileCloretazine (VNP40101M)VNP40101M

The first step involves the trimesylation of 2-hydroxyethylhydrazine using methanesulfonyl chloride in pyridine [1]. This reaction proceeds through nucleophilic substitution where both nitrogen atoms and the hydroxyl group react with methanesulfonyl chloride to form the trimesylated intermediate. The reaction mechanism involves the formation of pyridinium intermediates that facilitate the successive substitution reactions. Pyridine serves as both solvent and base, neutralizing the hydrogen chloride generated during the process [4] [5].

The second synthetic step converts the hydroxyl group to a chloride through treatment with lithium chloride in N,N-dimethylformamide under elevated temperature conditions [2]. This substitution reaction requires careful control of reaction parameters, with temperatures maintained at 60°C for 16-24 hours to ensure complete conversion. The use of excess lithium chloride (0.55 grams per gram of starting material) drives the equilibrium toward product formation and minimizes side reactions [2].

The final step introduces the carbamoyl functionality through reaction with methyl isocyanate in the presence of triethylamine [1]. This nucleophilic addition reaction occurs readily at room temperature, with triethylamine serving as a base to facilitate the attack of the hydrazine nitrogen on the electrophilic carbon of methyl isocyanate [6] [7]. The reaction proceeds through a carbamate intermediate that rearranges to form the final sulfonylhydrazine structure.

Optimization of Reaction Conditions

Systematic optimization of reaction conditions has been crucial for achieving reproducible high yields and minimizing unwanted side products [8] [9]. Each synthetic step requires specific parameter control to ensure optimal conversion and product quality. Temperature management emerges as a critical factor across all three synthetic steps, with different optimal ranges required for each transformation.

Table 2: Optimized Reaction Conditions

Reaction StepParameterOptimized ValueYield (%)Critical Control Factor
TrimesylationTemperature (°C)Room temperature85-95Moisture exclusion
TrimesylationTime (hours)2-4-Complete reaction
Chloride substitutionTemperature (°C)6088Excess LiCl (0.55 g/g BMH)
Chloride substitutionTime (hours)16-24-TLC monitoring
CarbamoylationTemperature (°C)Room temperature70-80Triethylamine stoichiometry
CarbamoylationTime (hours)2-6-Anhydrous conditions

The trimesylation reaction requires stringent moisture exclusion due to the high reactivity of methanesulfonyl chloride with water [5]. Anhydrous pyridine must be used, and the reaction vessel should be equipped with drying tubes or maintained under inert atmosphere. The reaction temperature is kept at ambient conditions to minimize thermal decomposition and side reactions. Higher temperatures can lead to elimination reactions and formation of sulfenic acid derivatives [10].

Monitoring the chloride substitution reaction presents unique challenges due to the heterogeneous nature of the reaction mixture [2]. Thin-layer chromatography serves as the primary monitoring tool, with samples withdrawn at regular intervals to assess conversion progress. The reaction typically shows an induction period of 2-4 hours before rapid conversion begins. Complete conversion is essential to minimize purification challenges in subsequent steps.

The carbamoylation step requires precise control of base stoichiometry to prevent competing reactions [11] [7]. Triethylamine must be added in carefully controlled amounts, as excess base can lead to hydrolysis of the methyl isocyanate or formation of symmetrical urea derivatives. The reaction is typically conducted under anhydrous conditions using molecular sieves or distilled solvents to prevent moisture-induced side reactions.

Industrial-Scale Production Challenges

Scaling the Cloretazine synthesis from laboratory to industrial production presents significant technical and safety challenges that require specialized equipment and protocols [12] [13]. The highly reactive nature of key reagents, particularly methanesulfonyl chloride and methyl isocyanate, necessitates careful engineering controls and safety systems to ensure safe and efficient large-scale manufacturing.

Table 3: Industrial-Scale Production Challenges

Challenge CategorySpecific IssueImpactMitigation Strategy
Heat ManagementExothermic trimesylationThermal runaway riskControlled addition rates, cooling
Heat ManagementTemperature control in chlorinationSide product formationAutomated temperature control
Chemical HandlingMethanesulfonyl chloride reactivityHydrolysis to unwanted productsAnhydrous conditions, inert atmosphere
Chemical HandlingMethyl isocyanate toxicitySafety hazardsClosed systems, proper ventilation
Process ControlMoisture sensitivityYield reductionMolecular sieves, dry solvents
Process ControlReaction monitoringQuality consistencyReal-time analytical methods
Equipment CompatibilityMaterial compatibility with MsClEquipment degradationPTFE-lined equipment
Equipment CompatibilitySolvent recovery systemsEconomic efficiencyDistillation optimization

Heat management represents one of the most critical challenges in industrial-scale production [13]. The trimesylation reaction is highly exothermic, releasing significant amounts of heat that can lead to thermal runaway if not properly controlled. Industrial reactors must be equipped with efficient cooling systems and temperature monitoring devices to maintain safe operating conditions. Controlled addition systems that meter reagents at predetermined rates help distribute heat generation over time and prevent localized hot spots.

The handling of methanesulfonyl chloride at industrial scale requires specialized equipment designed to withstand corrosive conditions [13]. Standard steel equipment rapidly degrades when exposed to methanesulfonyl chloride, necessitating the use of PTFE-lined or glass-lined reactors. Vapor scrubbing systems must be installed to capture and neutralize hydrogen chloride gas generated during the reaction. Emergency containment procedures are essential due to the reactive nature of the compound with moisture and other nucleophiles.

Methyl isocyanate handling presents significant safety challenges due to its high toxicity and reactivity [7]. Industrial facilities must implement closed-system handling with comprehensive vapor containment and emergency response procedures. Continuous monitoring of atmospheric isocyanate levels is required, with automatic shutdown systems triggered by predetermined concentration thresholds. Personnel protective equipment and emergency evacuation procedures must be regularly tested and updated.

Process analytical technology has become increasingly important for ensuring consistent product quality at industrial scale [14]. Real-time monitoring systems using infrared spectroscopy or process mass spectrometry allow operators to track reaction progress and detect deviations from normal operating parameters. Automated sampling and analysis systems reduce operator exposure to hazardous materials while providing more frequent and reliable analytical data than manual sampling methods.

Purification and Quality Control Protocols

The purification of Cloretazine requires a multi-stage approach that systematically removes impurities while maintaining the structural integrity of the product [15] [16]. Each purification step targets specific classes of contaminants, from inorganic salts and unreacted starting materials to subtle structural isomers that could impact pharmaceutical efficacy. Quality control protocols must verify both chemical purity and structural confirmation through multiple analytical techniques.

Table 4: Purification and Quality Control Protocols

Purification StageMethodConditionsPurity Achieved (%)Key Impurities Removed
Crude product isolationAqueous quench precipitationIce-cold water addition70-80Unreacted starting materials
Crude product isolationFiltration and washingMultiple water washes80-85Inorganic salts
Intermediate purificationHexane triturationRoom temperature, 2 hours85-90Solvent traces
Intermediate purificationRecrystallizationEthyl acetate/petroleum ether90-95Regioisomers
Final product purificationColumn chromatographySilica gel, gradient elution95-98Side products
Final product purificationRecrystallization from organic solventsToluene-acetone mixture>98Residual solvents
Quality controlAnalytical verificationMultiple analytical techniques-Confirmation of structure/purity

The initial purification stage focuses on removing gross impurities through aqueous quenching and precipitation techniques [15]. The reaction mixture is carefully quenched with ice-cold water to precipitate the product while dissolving most inorganic byproducts. The pH must be carefully controlled during this process to prevent decomposition of the acid-sensitive sulfonylhydrazine linkages. Multiple water washes remove residual lithium salts and other water-soluble impurities.

Intermediate purification employs organic solvent systems to achieve higher levels of purity [16]. Hexane trituration at room temperature selectively removes non-polar impurities while leaving the product in the solid phase. This step is particularly effective for removing residual N,N-dimethylformamide and other organic solvents that may interfere with subsequent purification steps. The trituration time must be optimized to ensure complete solvent removal without excessive product loss.

Recrystallization techniques provide the highest levels of purification by exploiting differences in crystal packing and solubility between the desired product and remaining impurities [15]. The choice of solvent system is critical, with mixed solvents like ethyl acetate/petroleum ether providing optimal selectivity for Cloretazine purification. The crystallization process must be conducted under controlled conditions to prevent polymorphic transitions that could affect pharmaceutical properties.

Column chromatography serves as a polishing step for removing trace impurities that persist through earlier purification stages [16]. Silica gel stationary phases with gradient elution systems provide excellent resolution for separating closely related structural analogs. The mobile phase composition must be carefully optimized to balance resolution with practical considerations such as solvent cost and environmental impact. Fraction analysis by thin-layer chromatography ensures optimal product collection and minimal cross-contamination.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

307.0063406 g/mol

Monoisotopic Mass

307.0063406 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

14J2G0U3NQ

Drug Indication

Investigated for use/treatment in brain cancer, cancer/tumors (unspecified), colorectal cancer, leukemia (lymphoid), leukemia (myeloid), lung cancer, myelodysplastic syndrome, pediatric indications, and solid tumors.

Pharmacology

Laromustine is a sulfonyl hydrazine prodrug with antineoplastic activity. Laromustine releases the DNA chloroethylating agent 90CE after entering the blood stream; 90CE chloroethylates alkylates the O6 position of guanine, resulting in DNA crosslinking, strand breaks, chromosomal aberrations, and disruption of DNA synthesis. Intracellular metabolism of this agent also releases methyl isocyanate which inhibits O6-alkyl-guanine transferase, an enzyme involved with DNA repair.

Mechanism of Action

VNP40101M is a small molecule that works by damaging DNA. It releases the DNA chloroethylating agent 90CE after entering the blood stream. 90CE chloroethylates the O6 position of guanine residues, ultimately resulting in an interstrand DNA cross-link. Interstrand DNA cross-links are difficult to repair and are toxic to cells. VNP40101M demonstrates a broad spectrum of anticancer activity in preclinical studies, including activity in selected cell lines resistant to other alkylating agents such as BCNU, cyclophosphamide and melphalan. In preclinical studies, Cloretazine (VNP40101M) has been combined with other anticancer agents such as cytarabine (Ara-C). In addition, Cloretazine (VNP40101M) or its metabolite, has been shown to be capable of crossing the blood brain barrier in preclinical models.

Other CAS

173424-77-6

Wikipedia

Laromustine

Dates

Last modified: 02-18-2024
1: Nassar AF, Wisnewski A, King I. Metabolic disposition of the anti-cancer agent [(14)C]laromustine in male rats. Xenobiotica. 2015 Aug;45(8):711-21. doi: 10.3109/00498254.2015.1016475. Epub 2015 Mar 23. PubMed PMID: 25798740.
2: Ji W, Yang M, Praggastis A, Li Y, Zhou HJ, He Y, Ghazvinian R, Cincotta DJ, Rice KP, Min W. Carbamoylating activity associated with the activation of the antitumor agent laromustine inhibits angiogenesis by inducing ASK1-dependent endothelial cell death. PLoS One. 2014 Jul 28;9(7):e103224. doi: 10.1371/journal.pone.0103224. eCollection 2014. PubMed PMID: 25068797; PubMed Central PMCID: PMC4113355.
3: Penketh PG, Patridge E, Shyam K, Baumann RP, Zhu R, Ishiguro K, Sartorelli AC. Influence of glutathione and glutathione S-transferases on DNA interstrand cross-link formation by 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, the active anticancer moiety generated by laromustine. Chem Res Toxicol. 2014 Aug 18;27(8):1440-9. doi: 10.1021/tx500197t. Epub 2014 Jul 17. PubMed PMID: 25012050; PubMed Central PMCID: PMC4137992.
4: Penketh PG, Shyam K, Zhu R, Baumann RP, Ishiguro K, Sartorelli AC. Influence of phosphate and phosphoesters on the decomposition pathway of 1,2-bis(methylsulfonyl)-1-(2-chloroethyhydrazine (90CE), the active anticancer moiety generated by Laromustine, KS119, and KS119W. Chem Res Toxicol. 2014 May 19;27(5):818-33. doi: 10.1021/tx500004y. Epub 2014 Mar 24. PubMed PMID: 24618018; PubMed Central PMCID: PMC4033638.
5: Rice KP, Klinkerch EJ, Gerber SA, Schleicher TR, Kraus TJ, Buros CM. Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug laromustine. Mol Cell Biochem. 2012 Nov;370(1-2):199-207. doi: 10.1007/s11010-012-1411-y. Epub 2012 Aug 5. PubMed PMID: 22864532; PubMed Central PMCID: PMC3469748.
6: Rockwell S, Liu Y, Seow HA, Ishiguro K, Baumann RP, Penketh PG, Shyam K, Akintujoye OM, Glazer PM, Sartorelli AC. Preclinical evaluation of Laromustine for use in combination with radiation therapy in the treatment of solid tumors. Int J Radiat Biol. 2012 Mar;88(3):277-85. doi: 10.3109/09553002.2012.638359. Epub 2011 Dec 20. PubMed PMID: 22111842; PubMed Central PMCID: PMC3660845.
7: Nassar AE, King I, Du J. Characterization of short-lived electrophilic metabolites of the anticancer agent laromustine (VNP40101M). Chem Res Toxicol. 2011 Apr 18;24(4):568-78. doi: 10.1021/tx100453t. Epub 2011 Mar 25. PubMed PMID: 21361357.
8: Alvarado Y, Swords R, Kelly KR, Giles FJ. Clinical activity of laromustine (Onrigin™) in hematologic malignancies. Expert Rev Hematol. 2009 Oct;2(5):481-8. doi: 10.1586/ehm.09.38. PubMed PMID: 21083013.
9: Rizzieri D, LoRusso S, Tse W, Khan K, Advani A, Moore J, Karsten V, Cahill A, Gerson SL. Phase I study of temozolomide and laromustine (VNP40101M) in patients with relapsed or refractory leukemia. Clin Lymphoma Myeloma Leuk. 2010 Jun;10(3):211-6. doi: 10.3816/CLML.2010.n.033. PubMed PMID: 20511167.
10: Vey N, Giles F. Laromustine (cloretazine). Expert Opin Pharmacother. 2010 Mar;11(4):657-67. doi: 10.1517/14656561003621232. Review. PubMed PMID: 20163276.
11: Deisseroth A, Farrell A, Justice R, Kane R, Sridhara R, Chen H, He K, Pazdur R. Toxicity of laromustine plus high-dose cytarabine in patients with relapsed acute myeloid leukemia. Blood. 2010 Jan 14;115(2):430. doi: 10.1182/blood-2009-09-244236. PubMed PMID: 20075171.
12: Schiller GJ, O'Brien SM, Pigneux A, Deangelo DJ, Vey N, Kell J, Solomon S, Stuart RK, Karsten V, Cahill AL, Albitar MX, Giles FJ. Single-agent laromustine, a novel alkylating agent, has significant activity in older patients with previously untreated poor-risk acute myeloid leukemia. J Clin Oncol. 2010 Feb 10;28(5):815-21. doi: 10.1200/JCO.2009.24.2008. Epub 2009 Dec 21. PubMed PMID: 20026800.
13: Giles F, Vey N, DeAngelo D, Seiter K, Stock W, Stuart R, Boskovic D, Pigneux A, Tallman M, Brandwein J, Kell J, Robak T, Staib P, Thomas X, Cahill A, Albitar M, O'Brien S. Phase 3 randomized, placebo-controlled, double-blind study of high-dose continuous infusion cytarabine alone or with laromustine (VNP40101M) in patients with acute myeloid leukemia in first relapse. Blood. 2009 Nov 5;114(19):4027-33. doi: 10.1182/blood-2009-06-229351. Epub 2009 Aug 26. PubMed PMID: 19710500.
14: Nassar AE, King I, Paris BL, Haupt L, Ndikum-Moffor F, Campbell R, Usuki E, Skibbe J, Brobst D, Ogilvie BW, Parkinson A. An in vitro evaluation of the victim and perpetrator potential of the anticancer agent laromustine (VNP40101M), based on reaction phenotyping and inhibition and induction of cytochrome P450 enzymes. Drug Metab Dispos. 2009 Sep;37(9):1922-30. doi: 10.1124/dmd.109.027516. Epub 2009 Jun 11. PubMed PMID: 19520774.
15: Giles FJ. Laromustine: the return of alkylators to non-myeloablative therapy of AML. Leuk Res. 2009 Aug;33(8):1022-3. doi: 10.1016/j.leukres.2009.02.002. Epub 2009 Mar 28. PubMed PMID: 19328547.
16: Pigneux A. Laromustine, a sulfonyl hydrolyzing alkylating prodrug for cancer therapy. IDrugs. 2009 Jan;12(1):39-53. Review. PubMed PMID: 19127504.

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